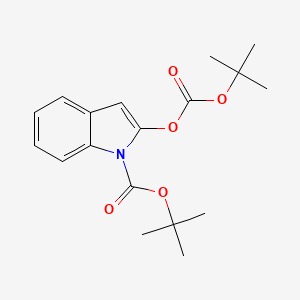

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester

Description

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . It is a white solid that is typically stored at temperatures between 0-5°C . This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-17(2,3)23-15(20)19-13-10-8-7-9-12(13)11-14(19)22-16(21)24-18(4,5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQQFQSTEHLHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions typically involve an aqueous environment and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Prodrug Development : The compound serves as a prodrug for various therapeutic agents, enhancing their solubility and bioavailability. Prodrugs derived from this compound can improve the pharmacokinetic properties of active pharmaceutical ingredients, particularly those with low solubility in water .

- Antileishmanial Agents : Research indicates that derivatives of this compound exhibit activity against Leishmania species, making them potential candidates for treating leishmaniasis .

2. Plant Growth Regulation

- Growth Inhibitors : It has been noted for its role as a potent plant-growth inhibitor, providing avenues for agricultural applications where control over plant growth is necessary .

3. Cannabinoid Research

- CB2 Receptor Ligands : The compound has been explored as a ligand for the cannabinoid CB2 receptor, which is implicated in various physiological processes, including pain modulation and immune response .

4. Chemical Synthesis

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules .

- Friedel-Crafts Alkylation : This compound can also participate in Friedel-Crafts alkylation reactions, enabling the synthesis of substituted aromatic compounds .

Case Study 1: Antileishmanial Activity

A study evaluated the efficacy of various indole derivatives, including those derived from 2-tert-butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester, against Leishmania donovani. The results demonstrated that specific modifications to the indole structure significantly enhanced antileishmanial activity, suggesting that this compound could be a lead structure for new treatments.

Case Study 2: CB2 Receptor Modulation

Research focused on the synthesis of CB2 receptor ligands derived from this compound showed promising results in modulating receptor activity. These findings indicate potential applications in pain management and inflammatory diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis . It temporarily masks reactive sites on molecules, allowing for selective reactions to occur at other positions. This compound interacts with molecular targets through covalent bonding, forming stable intermediates that can be further manipulated in synthetic pathways .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester include other indole derivatives and tert-butyl esters . For example, tert-butyl 2-(tert-butoxycarbonyl)oxy-1H-indole-1-carboxylate and tert-butyl 2-(tert-butoxycarbonyl)oxy-1H-indole-3-carboxylate are structurally related compounds . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in synthesis .

Biological Activity

2-tert-Butoxycarbonyloxy-indole-1-carboxylic acid tert-butyl ester (CAS Number: 1440526-59-9) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antiviral, anticancer, and other biological activities.

Chemical Structure and Properties

The compound has the molecular formula and features an indole core structure, which is known for its diverse biological activities. The tert-butoxycarbonyl group enhances its stability and solubility, making it a suitable candidate for various biological assays.

Antiviral Activity

Recent studies have indicated that indole derivatives exhibit significant antiviral properties, particularly against HIV-1. The compound's structural analogs have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral replication process. For instance, a derivative of indole-2-carboxylic acid demonstrated an IC50 value of 0.13 μM against integrase, indicating potent inhibitory activity .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid | 0.13 | Inhibition of HIV-1 integrase |

| Compound 3 | 0.13 | Chelation with Mg²⁺ ions in integrase active site |

| Compound 20a | 0.13 | Enhanced binding via hydrophobic interactions |

Anticancer Activity

Indole derivatives are recognized for their anticancer potential. Research indicates that these compounds can induce apoptosis in various cancer cell lines while exhibiting lower toxicity to normal cells. For example, studies have shown that certain indole derivatives effectively inhibit survivin, a protein associated with cancer cell survival .

Case Study: Cytotoxic Effects on Breast Cancer Cells

A study investigated the cytotoxic effects of indole derivatives on breast cancer cells, revealing that they significantly reduced cell viability while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspases .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| Indole Derivative A | MCF-7 (Breast Cancer) | 10 | Low |

| Indole Derivative B | HeLa (Cervical Cancer) | 15 | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely related to their structural features. Modifications at the C2, C3, and C6 positions of the indole core have been shown to enhance antiviral and anticancer activities. For instance, introducing long hydrophobic chains at the C3 position improved interactions with target proteins, leading to increased inhibitory effects .

Q & A

Basic: What are the optimal synthetic strategies for introducing tert-butyl ester and tert-butoxycarbonyloxy protecting groups to indole derivatives?

Methodological Answer:

The tert-butyl ester group is typically introduced via condensation reactions using tert-butanol, isobutene gas, or tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) . For indole derivatives, solubility challenges in organic solvents may arise. To address this, fluorinated acids (e.g., trifluoroacetic acid) or hydrophobic acid catalysts can enhance solubility and accelerate tert-butylation . For example, highlights the use of TsOH or diphenyl phosphate to form soluble salts of free amino acids, enabling efficient protection. A recommended protocol involves dissolving the indole precursor in tert-butyl acetate (t-BuOAc) with catalytic HClO₄, though safer alternatives (e.g., bis(trifluoromethanesulfonyl)imide) are preferred due to hazards associated with perchloric acid .

Advanced: How do steric and electronic factors influence the stability of the tert-butyl ester group during multi-step syntheses?

Methodological Answer:

The tert-butyl group’s steric bulk provides resistance to nucleophilic attack, but its stability under acidic conditions varies. For instance, in , dihydrofuro-fused tert-butyl esters undergo selective deprotection under HCl in dioxane, while adjacent functional groups (e.g., formyl or hydroxyl) may accelerate hydrolysis. Advanced researchers should monitor reaction pH and temperature:

- Acidic Conditions: Use dilute HCl (0.1–1 M) at 0–25°C to minimize premature deprotection .

- Competing Reactions: Steric hindrance from the indole ring can slow ester hydrolysis, allowing orthogonal protection strategies (e.g., benzyl or Fmoc groups) .

Basic: What analytical techniques are recommended for characterizing tert-butyl-protected indole derivatives?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: demonstrates the utility of crystallography for resolving steric interactions in polycyclic indole derivatives.

- HPLC-MS: Monitor deprotection by tracking molecular ion shifts (e.g., loss of tert-butyl fragment: -C₄H₉) .

Advanced: How can researchers address competing side reactions during the deprotection of tert-butyl esters in acid-sensitive systems?

Methodological Answer:

In systems with acid-labile groups (e.g., glycosidic bonds or epoxides), use mild deprotection methods:

- Lewis Acids: BF₃·Et₂O in dichloromethane selectively cleaves tert-butyl esters without affecting acid-sensitive moieties .

- Photolytic Deprotection: notes that UV light (254 nm) in the presence of photosensitizers (e.g., anthraquinone) can cleave tert-butyl esters under neutral conditions.

- Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica) in biphasic systems (water/tert-butyl methyl ether) enable regioselective deprotection .

Basic: What are the common side reactions in tert-butyl ester synthesis, and how can they be minimized?

Methodological Answer:

- Incomplete Protection: Low solubility of indole precursors in t-BuOAc leads to incomplete reactions. Pre-salting with TsOH or trifluoroacetic acid improves solubility .

- Ester Hydrolysis: Traces of water in solvents hydrolyze tert-butyl esters. Use anhydrous conditions (e.g., molecular sieves) and inert gas purging .

- Byproduct Formation: Competing O-tert-butylation of hydroxyl groups can occur. Add triethylamine to scavenge excess tert-butylating agents .

Advanced: What mechanistic insights explain the reactivity of tert-butyl esters in cross-coupling reactions involving indole scaffolds?

Methodological Answer:

The tert-butyl group’s electron-donating nature stabilizes adjacent carbocations, facilitating electrophilic aromatic substitution on the indole ring. For example:

- Suzuki-Miyaura Coupling: The ester’s electron-withdrawing effect activates the indole C-3 position for Pd-catalyzed cross-coupling .

- Photoredox Catalysis: highlights that tert-butyl esters act as radical scavengers, requiring careful optimization of initiators (e.g., Ir(ppy)₃) to avoid side reactions.

Basic: What safety precautions are critical when handling tert-butyl-protected indole derivatives?

Methodological Answer:

- Toxicity: and indicate potential skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood.

- Storage: Store at –20°C under nitrogen to prevent hydrolysis .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed contractors .

Advanced: How can computational modeling predict the stability and reactivity of tert-butyl-protected indole derivatives?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to assess steric strain in polycyclic systems .

- MD Simulations: Predict solubility parameters by modeling interactions between tert-butyl esters and solvents (e.g., logP values from ).

- Reactivity Descriptors: Use Fukui indices to identify nucleophilic/electrophilic sites on the indole ring for targeted functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.